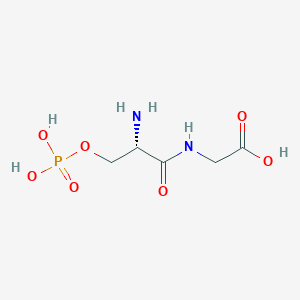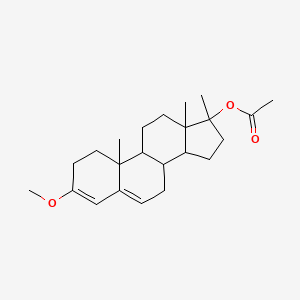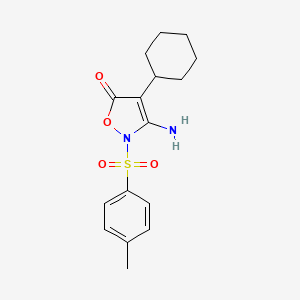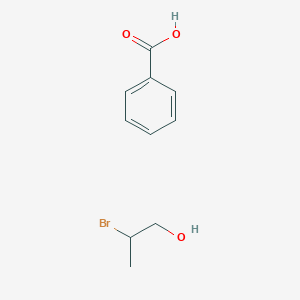![molecular formula C19H21N3O7S B14735069 [2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate CAS No. 6578-13-8](/img/structure/B14735069.png)
[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a sulfonyl group, and a pyridine carboxylate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the sulfonyl group, and the coupling with the pyridine carboxylate. Common reagents used in these reactions include morpholine, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate is studied for its unique structural properties and reactivity. It can be used as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to modulate biological pathways and its potential as a treatment for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of [2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other morpholine derivatives, sulfonyl-containing compounds, and pyridine carboxylates. Examples include:
- Morpholine-4-sulfonamide
- Pyridine-3-carboxylic acid derivatives
- Sulfonyl anilines
Uniqueness
What sets [2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6578-13-8 |
|---|---|
Molekularformel |
C19H21N3O7S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O7S/c1-13-2-4-15(30(26,27)22-6-8-28-9-7-22)10-16(13)21-18(24)12-29-19(25)14-3-5-17(23)20-11-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
TZUNKCXBTALXJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)COC(=O)C3=CNC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)

![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)


![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
